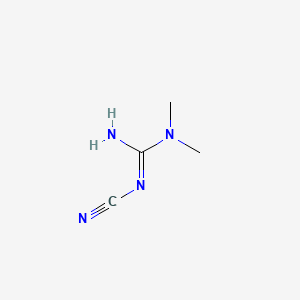

Guanidina, N'-ciano-N,N-dimetil-

Descripción general

Descripción

Guanidine, N’-cyano-N,N-dimethyl- is an intermediate for the synthesis of pharmaceuticals, agrochemicals, and technical products . It is a nitrile derived from guanidine .

Synthesis Analysis

The synthesis of Guanidine, N’-cyano-N,N-dimethyl- can be achieved through various methods. One approach involves the guanylation of various amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . Another method involves a sequential one-pot approach towards N, N’-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines .Molecular Structure Analysis

The molecular structure of Guanidine, N’-cyano-N,N-dimethyl- is C3H9N3 .Chemical Reactions Analysis

Guanidine, N’-cyano-N,N-dimethyl- can undergo various chemical reactions. For instance, it can be used in the guanylation of both aromatic and secondary amines with a high activity under mild conditions . It can also participate in a copper-catalyzed three-component synthesis of trisubstituted N-aryl guanidines involving cyanamides, arylboronic acids, and amines .Physical and Chemical Properties Analysis

Guanidine, N’-cyano-N,N-dimethyl- is a colorless solid that is soluble in water, acetone, and alcohol, but not nonpolar organic solvents .Aplicaciones Científicas De Investigación

Síntesis orgánica

2-ciano-1,1-dimetilguanidina: sirve como un andamiaje valioso en la síntesis orgánica. Se utiliza en la síntesis de una sola olla de diversas N,N'-disustituidas guanidinas, que son intermediarios importantes en la producción de varios compuestos orgánicos . La funcionalidad guanidina es integral para muchos productos naturales y farmacéuticos debido a su capacidad para participar en una amplia gama de procesos bioquímicos.

Organocatálisis

Este compuesto juega un papel crucial en la organocatálisis. Su estructura le permite actuar como catalizador en diversas reacciones orgánicas, mejorando las tasas de reacción y la selectividad . La alta basicidad del grupo guanidina y su capacidad para formar enlaces de hidrógeno lo convierten en un excelente candidato para aplicaciones catalíticas.

Precursor para heterociclos

Los derivados de guanidina, incluida la 2-ciano-1,1-dimetilguanidina, se utilizan como precursores para la síntesis de heterociclos . Los compuestos heterocíclicos son una clase fundamental de compuestos orgánicos con aplicaciones de amplio alcance en la química medicinal y la ciencia de los materiales.

Aplicaciones biológicas

El grupo guanidina es conocido por su actividad biológica. Se ha utilizado en el desarrollo de ligantes de surco menor del ADN, inhibidores de quinasas y antagonistas del receptor α2-noradrenalina . Estas aplicaciones resaltan el potencial del compuesto en el desarrollo de fármacos terapéuticos.

Fijación de dióxido de carbono

2-ciano-1,1-dimetilguanidina: se ha explorado por su capacidad de interactuar con compuestos insaturados en sistemas diseñados para la fijación de dióxido de carbono . Esta aplicación es particularmente relevante en el contexto del cambio climático y la necesidad de tecnologías innovadoras de captura de carbono.

Deposición química de vapor (CVD)

La propensión de los derivados de guanidina a formar complejos volátiles con metales ha encontrado aplicación en procesos de deposición química de vapor . CVD es una técnica crítica utilizada en la fabricación de películas delgadas y recubrimientos de alta calidad para diversas aplicaciones industriales.

Mecanismo De Acción

Target of Action

Guanidine derivatives are known to play key roles in various biological functions .

Mode of Action

Guanidine derivatives are known to interact with various targets, leading to changes in biological functions .

Biochemical Pathways

Guanidine, N’-cyano-N,N-dimethyl- is involved in the guanylation of various amines with cyanamide . This process occurs in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water without using preactivated guanylation reagents . The process provides straightforward and efficient access to diverse guanidines .

Result of Action

Guanidine derivatives are known to serve as valuable scaffolds in organocatalysis and precursors for the synthesis of heterocycles .

Action Environment

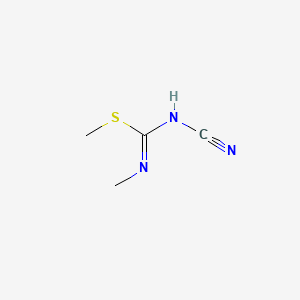

The action, efficacy, and stability of Guanidine, N’-cyano-N,N-dimethyl- can be influenced by environmental factors such as the choice of solvent. For instance, the reaction of non-nucleophilic amines with thiourea was shown to be much more effective in dichloromethane than in dimethylformamide .

Safety and Hazards

While specific safety and hazard information for Guanidine, N’-cyano-N,N-dimethyl- was not found, guanidine hydrochloride, a related compound, is known to be hazardous. It may form combustible dust concentrations in air, cause serious eye irritation, skin irritation, and drowsiness or dizziness, and is harmful if swallowed or inhaled .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 2-cyano-1,1-dimethylguanidine are largely derived from its guanidine functionality, which plays key roles in various biological functions

Cellular Effects

The cellular effects of 2-cyano-1,1-dimethylguanidine are complex and multifaceted. It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, 2-cyano-1,1-dimethylguanidine exerts its effects through a variety of mechanisms. These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propiedades

IUPAC Name |

2-cyano-1,1-dimethylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4/c1-8(2)4(6)7-3-5/h1-2H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUYAIZHPVZJKIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=NC#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073269 | |

| Record name | Guanidine, N'-cyano-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609-06-9 | |

| Record name | N′-Cyano-N,N-dimethylguanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanidine, N'-cyano-N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001609069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanidine, N'-cyano-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

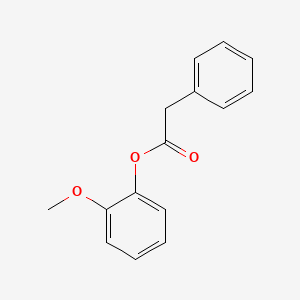

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Silane, [2-[3(or 4)-(chloromethyl)phenyl]ethyl]trimethoxy-](/img/structure/B1584940.png)

![Pentanediamide, N,N'-dibutyl-2-[(1-oxododecyl)amino]-, (2S)-](/img/structure/B1584944.png)